molecular formula C10H9N3 B1600252 [2,3'-Bipyridin]-6-amine CAS No. 39883-47-1

[2,3'-Bipyridin]-6-amine

Cat. No.: B1600252
CAS No.: 39883-47-1
M. Wt: 171.2 g/mol
InChI Key: OEQWUPODTLEQLO-UHFFFAOYSA-N
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Description

[2,3'-Bipyridin]-6-amine (CAS: 39883-47-1 or 31860-60-3, depending on the source ) is a heteroaromatic compound composed of two pyridine rings connected at the 2- and 3'-positions, with an amine group at the 6-position of the first pyridine ring. Its molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol. This compound is primarily utilized in pharmaceutical research and chemical sensing due to its ability to form stable metal complexes and participate in hydrogen bonding .

Key applications include:

  • Medicinal Chemistry: As a core structure in kinase inhibitors (e.g., CDK inhibitors ).
  • Chemical Sensing: Derivatives serve as fluorescence probes for metal ions like Zn²+ .
  • Synthetic Intermediates: Used to prepare substituted purines and pyrrolopyrimidines .

Properties

IUPAC Name

6-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQWUPODTLEQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468974
Record name [2,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39883-47-1
Record name [2,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3'-Bipyridin]-6-amine typically involves the following steps:

  • Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.

  • Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 3' positions using cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling.

  • Introduction of Amine Group: The amine group at the 6 position is introduced through nucleophilic substitution reactions or reductive amination processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure efficient production. The choice of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: [2,3'-Bipyridin]-6-amine undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyridine rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2,3'-Bipyridin]-6-amine is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting specific biomolecules. Its ability to bind to metal ions makes it useful in studying metalloproteins and metal ion homeostasis.

Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory agent and its role in drug delivery systems.

Industry: In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism by which [2,3'-Bipyridin]-6-amine exerts its effects depends on its specific application. For example, as a fluorescent probe, it binds to metal ions through its nitrogen atoms, resulting in fluorescence. As a ligand in coordination chemistry, it forms complexes with metal ions, which can catalyze various chemical reactions.

Molecular Targets and Pathways:

  • Fluorescent Probes: Targets metal ions such as zinc (Zn2+), copper (Cu2+), and iron (Fe2+).

  • Catalysts: Forms complexes with transition metals, facilitating reactions such as cross-coupling reactions and hydrogenation.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Structural Isomers of Bipyridine Amines

The position of the pyridine rings and the amine group significantly influence properties. Key isomers include:

Compound CAS Number Molecular Formula Molecular Weight Key Features
[2,3'-Bipyridin]-6-amine 39883-47-1 C₁₀H₉N₃ 171.20 Used in CDK inhibitors ; moderate solubility in polar solvents .
[2,2'-Bipyridin]-6-amine N/A C₁₀H₉N₃ 171.20 Fluorescence probe for Zn²+; electron-donating groups enhance sensitivity .
[3,3'-Bipyridin]-6-amine 79739-33-6 C₁₀H₉N₃ 171.20 Component of tyrosine kinase inhibitors; higher metabolic stability .
[3,4'-Bipyridin]-6-amine 79739-33-6 C₁₀H₉N₃ 171.20 Limited applications; studied for photophysical properties .

Structural Impact :

  • Electron Distribution : The 2,3'-isomer exhibits asymmetric electron density, enhancing its interaction with biological targets compared to symmetric 2,2'- or 3,3'-isomers .
  • Solubility : The 2,3'-isoderivative shows lower aqueous solubility than the 2,2'-analogue due to reduced polarity .

Substituent Effects on Functionality

Substituents on the bipyridine scaffold modulate chemical and biological activity:

Example 1: Fluorescence Probes
  • 2,2'-Bipyridine Derivatives :

    • Compound 6(rBpyZ) (5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine) exhibits ratiometric Zn²+ sensing with a binding affinity (Kd) of 1.2 nM .
    • Electron-withdrawing groups (e.g., -Cl in 4 ) reduce fluorescence quantum yield by 40% compared to electron-donating groups (-OCH₃) .
  • 2,3'-Bipyridine Derivatives: Limited data exists, but the asymmetric structure may offer unique binding pockets for metal ions or proteins .
Example 2: Medicinal Chemistry
  • CDK Inhibitors: Compound 19c (N-([2,3'-Bipyridin]-5-ylmethyl)-2-(4-aminophenyl)-9-isopropyl-9H-purin-6-amine) shows IC₅₀ = 8 nM against CDK2, outperforming 2,2'-analogues due to improved steric fit . Replacement with a [3,4'-bipyridin] scaffold reduces potency by 10-fold, highlighting the importance of the 2,3'-configuration .

Fluorescence Sensing

  • 2,2'-Bipyridine Probes :

    • Detect Zn²+ in A549 cells with a detection limit of 50 nM .
    • Ratiometric response (emission shift from 450 nm to 550 nm) enables quantitative analysis .
  • 2,3'-Bipyridine Potential: Theoretical studies suggest higher selectivity for Cu²+ due to distorted geometry, but experimental validation is pending .

Drug Development

  • Kinase Inhibitors :
    • The 2,3'-bipyridine moiety in Compound 23 (N-([2,3'-Bipyridin]-5-ylmethyl)-2-hydrazineyl-9-isopropyl-9H-purin-6-amine) overcomes trastuzumab resistance in HER2+ cancers .
    • Perampanel ([2,3'-bipyridin]-5'-yl derivative) is an FDA-approved AMPA receptor antagonist for epilepsy, demonstrating the scaffold's versatility .

Biological Activity

[2,3'-Bipyridin]-6-amine, also known as 5-pyridin-2-ylpyridin-2-amine, is an organic compound characterized by its bipyridine structure, which consists of two fused pyridine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • Molecular Formula : C10H9N3
  • Molecular Weight : 171.20 g/mol
  • Physical State : Colorless to pale yellow solid
  • Solubility : Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide

This compound acts primarily as a bidentate ligand, allowing it to form stable complexes with metal ions. This interaction can influence various biological targets, including enzymes and receptors. The specific positioning of the amino group on the bipyridine ring significantly affects the reactivity and properties of the resulting complexes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Metal Ion Chelation : The compound's ability to chelate metal ions enhances its interaction with biological systems, making it a candidate for therapeutic applications.
  • Anticancer Potential : Studies have indicated that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Sigma Receptor Interaction : Preliminary findings suggest that this compound may interact with sigma receptors, which are implicated in various neuroprotective and therapeutic pathways .

Case Studies

Several studies illustrate the biological activity of this compound:

Study 1: Anticancer Activity

A study explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

Study 2: Metal Chelation Properties

Research focused on the metal-binding properties of this compound showed that it forms stable complexes with transition metals like copper and zinc. These complexes demonstrated enhanced biological activity compared to uncoordinated ligands.

Data Tables

PropertyValue
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
SolubilityDimethylformamide, DMSO
Anticancer IC50 (Breast)Low micromolar
Anticancer IC50 (Lung)Low micromolar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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